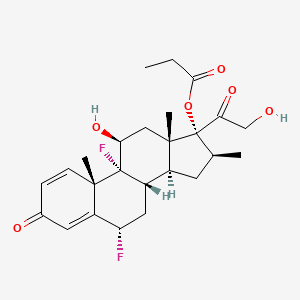

Diflorasone 17-propionate

Description

Context within Synthetic Corticosteroids as Research Probes

Synthetic corticosteroids are widely used as research probes to investigate the mechanisms of inflammation, immune response, and cellular signaling pathways mediated by the glucocorticoid receptor (GR). The potency and selectivity of these compounds are largely determined by their molecular structure. acs.org Modifications to the steroid nucleus, such as halogenation and the nature of ester groups at positions C17 and C21, are key areas of structure-activity relationship (SAR) studies. nih.gov

Significance as a Reference Standard in Analytical Research

The most prominent role of Diflorasone (B526067) 17-propionate in the scientific community is as a certified reference standard. axios-research.comsynthinkchemicals.com It is primarily known as a process impurity and degradation product in the manufacturing of other potent topical corticosteroids, such as Halobetasol (B1672918) Propionate (B1217596) and Diflucortolone (B194688) Acetate (B1210297). biosynth.comoup.com

In pharmaceutical quality control, the presence of impurities must be strictly monitored to ensure the safety and efficacy of the final drug product. Diflorasone 17-propionate, being a known impurity, is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quality assessment of these related drug substances. biosynth.comoup.com For instance, stability-indicating LC methods have been developed to separate and quantify Halobetasol Propionate from its potential impurities, including this compound. oup.com These methods are crucial for regulatory submissions and for ensuring batch-to-batch consistency of the pharmaceutical product. synzeal.com The availability of highly pure this compound as a reference material is therefore essential for accurate quantification and setting acceptable limits for this impurity in commercial products. synthinkchemicals.com

Table 1: Analytical Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Impurity Standard | Used as a reference standard for the identification and quantification of impurities in the production of Halobetasol Propionate and Diflucortolone Acetate. | biosynth.comoup.com |

| Method Development | Essential for the development of analytical methods like HPLC to ensure the purity and quality of related corticosteroid drugs. | biosynth.comsynzeal.com |

| Method Validation | Employed in the validation of analytical procedures to demonstrate their accuracy, precision, and specificity for detecting this compound. | synzeal.comasianpubs.org |

| Stability Testing | Used in forced degradation studies to identify and monitor the formation of this compound as a degradation product under various stress conditions. | oup.com |

Role in the Study of Steroid Receptor Ligands

The interaction between a steroid and its receptor is the initiating step for its biological effects. This compound, as a ligand for the glucocorticoid receptor, is of interest in the study of steroid-receptor interactions. The structural features of this compound, including its dual fluorine substitutions and the C17-propionate ester, are known to enhance binding to the glucocorticoid receptor.

While specific binding affinity studies for this compound are not extensively published, the general principles of corticosteroid-receptor interactions provide a framework for its significance. The C17 and C21 positions of the steroid backbone are critical for receptor binding and subsequent downstream signaling. nih.gov The propionate ester at C17 in this compound contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with the ligand-binding domain of the glucocorticoid receptor. nih.gov

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 924726-89-6 | axios-research.combiosynth.com |

| Molecular Formula | C₂₅H₃₂F₂O₆ | axios-research.combiosynth.com |

| Molecular Weight | 466.51 g/mol | synthinkchemicals.com |

| Synonym | 6a,11ß,16ß)-6,9-Difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | synthinkchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O6/c1-5-21(32)33-25(20(31)12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,28,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOAFNCDIHMEJL-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924726-89-6 | |

| Record name | Diflorasone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924726896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLORASONE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y9VQL8GAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modifications of Diflorasone 17 Propionate

Stereoselective Synthesis of the Steroidal Core Structure

The synthesis of the diflorasone (B526067) steroidal core, a 6α,9α-difluoro-16β-methylprednisolone structure, is a multi-step process that begins with advanced steroid intermediates. A key precursor in one established pathway is the corresponding 9β,11β-epoxide of a 16β-methylpregna-1,4-diene-3,20-dione derivative. This epoxide is a pivotal intermediate for introducing the 9α-fluoro and 11β-hydroxyl groups. google.com

Regioselective Esterification at the 17-Position

The introduction of the propionate (B1217596) group at the 17α-hydroxyl position is a crucial step in the synthesis of Diflorasone 17-propionate. This reaction must be regioselective, targeting the sterically hindered tertiary hydroxyl group at C-17 without affecting other reactive sites, such as the C-21 hydroxyl group.

A common and effective method for this transformation is the reaction of the diflorasone parent molecule with an orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). google.com This method proceeds through a cyclic orthoester intermediate which, upon acidic workup, cleaves to yield the desired 17-propionate ester. google.com This approach provides a high degree of regioselectivity for the C-17 position.

Table 1: Reagents for Regioselective 17-Propionylation

| Reagent | Catalyst | Purpose |

|---|

Introduction of Fluorine Substituents at Specific Positions (e.g., C6, C9)

The presence of two fluorine atoms at the C-6 and C-9 positions significantly enhances the glucocorticoid and anti-inflammatory activity of the steroid. The introduction of these atoms is achieved through distinct and highly specific chemical reactions.

The 9α-fluorine substituent is typically introduced by the ring-opening of a 9β,11β-epoxide precursor. google.comgoogle.com This reaction is carried out using a source of fluoride (B91410) ions, most commonly anhydrous hydrogen fluoride (HF). google.comgoogle.com The reaction proceeds via an SN2-type mechanism, where the fluoride ion attacks the C-9 position, leading to the simultaneous opening of the epoxide ring and the formation of the 11β-hydroxyl group, consistent with the Fürst-Plattner rule for trans-diaxial opening of epoxides.

The 6α-fluorine is installed through a stereoselective fluorination process. Traditional methods often produced a mixture of 6α- and 6β-diastereomers, requiring difficult separation. google.com Modern approaches involve the reaction of a steroid 3-enol derivative, such as an enol acetate (B1210297), with an electrophilic fluorinating agent. google.com Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provide high stereoselectivity for the desired 6α-epimer, offering a safer and more efficient route than older, more hazardous reagents. google.com

Chemical Synthesis and Characterization of Related Derivatives

This compound-21-mesylate is a key intermediate in the synthesis of other potent corticosteroids, such as halobetasol (B1672918) propionate. google.com Its synthesis begins with this compound, which possesses a free hydroxyl group at the C-21 position. This primary alcohol is then selectively reacted with methanesulfonyl chloride (mesyl chloride), typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding 21-mesylate ester.

The mesylate group is an excellent leaving group, making this derivative a versatile precursor for nucleophilic substitution reactions at the C-21 position. For instance, reaction with a chloride salt can be used to introduce a chlorine atom, a key step in the synthesis of halobetasol propionate. google.com

Table 2: Characterization of this compound-21-mesylate

| Property | Data |

|---|---|

| Chemical Name | (6α,11β,16β)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |

| Molecular Formula | C₂₆H₃₄F₂O₈S |

| Molecular Weight | 544.61 g/mol |

| CAS Number | 84509-92-2 |

Various other esterified analogs of diflorasone have been synthesized and studied, often arising as intermediates or impurities in related synthetic processes. One such analog is 21-acetate 17-propionate diflorasone. This mixed diester is recognized as an impurity (Impurity B) in the manufacturing of halobetasol propionate. pharmaffiliates.com

Its synthesis would involve the sequential esterification of the C-17 and C-21 hydroxyl groups. For example, after the regioselective formation of the 17-propionate, the remaining 21-hydroxyl group can be acylated using acetic anhydride (B1165640) in the presence of a base to yield the mixed 17-propionate 21-acetate diester. google.com The characterization of such analogs is crucial for the quality control of related active pharmaceutical ingredients.

Impurity Profiling and Degradation Product Analysis in Synthesis Research

Impurity profiling is a critical aspect of pharmaceutical research and manufacturing, ensuring the safety and efficacy of the final drug product. In the context of this compound, impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final compound. nih.gov this compound itself is identified as a potential impurity in the synthesis of other corticosteroids, such as diflucortolone (B194688) acetate and halobetasol propionate. biosynth.comsimsonpharma.compharmaffiliates.com

Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the degradation pathways. nih.govrjptonline.org For a molecule like this compound, likely degradation pathways include the hydrolysis of the propionate ester at C-17, and potentially the acetate or mesylate group in its derivatives, to yield the corresponding alcohol. researchgate.net The complex steroid core itself can also undergo degradation under harsh conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for separating, identifying, and quantifying these impurities and degradation products. researchgate.net This analysis helps in optimizing the synthesis process to minimize impurity formation and in establishing the stability-indicating nature of analytical methods. rjptonline.org

Identification of Process-Related Impurities

The manufacturing process of any pharmaceutical compound, including this compound, can result in the formation of various impurities. These process-related impurities can originate from starting materials, intermediates, side reactions, or subsequent degradation of the final product. synthinkchemicals.com The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient.

During the synthesis of this compound, several potential impurities can arise:

Unreacted Starting Material: Residual amounts of the starting material, Diflorasone, may remain if the esterification reaction does not proceed to completion.

Isomeric Impurities: Positional isomers, such as Diflorasone 21-propionate, could potentially form, although the reactivity of the primary hydroxyl group at C-21 differs from the tertiary hydroxyl group at C-17.

Over-reacted Products: The formation of a di-ester, Diflorasone 17,21-dipropionate, could occur if the hydroxyl group at the 21-position also undergoes esterification.

Reagent-Related Impurities: Residual catalysts, such as p-toluenesulfonic acid, or by-products from the reacting agent (triethyl orthopropionate) may be present. google.com

Additionally, various other structurally related compounds have been identified as impurities in the broader context of diflorasone synthesis.

Table 1: Known Impurities and Related Compounds in Diflorasone Synthesis

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Diflorasone Impurity 5 | C31H36F2O8S | 606.68 |

| Diflorasone Impurity 7 | N/A | N/A |

| Diflorasone Impurity 8 | N/A | N/A |

| Diflorasone Impurity 13 | C24H30ClFO6 | 468.95 |

Data sourced from publicly available supplier information. "N/A" indicates that the specific data was not available. veeprho.comrxnchem.comrxnchem.com

Elucidation of Degradation Pathways

The chemical stability of this compound is a critical attribute, and its degradation can occur through several pathways, primarily hydrolysis and photodegradation. These pathways are common for corticosteroid esters. nih.govnih.gov

Hydrolytic Degradation The ester linkage at the C-17 position is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond, yielding the parent alcohol, Diflorasone, and propionic acid. The rate of hydrolysis is often dependent on pH and temperature and can be catalyzed by acids or bases. scirp.org Enzymatic hydrolysis by esterases can also occur in biological systems, which is a key aspect of the metabolism of many ester-containing drugs. nih.govbodorlaboratories.com The presence of hydroxyl groups at adjacent positions can influence the rate of hydrolysis. nih.gov

Photodegradation Corticosteroids as a class of compounds are known to be sensitive to light, particularly UV radiation. nih.gov When exposed to light, this compound can undergo photodegradation. This process can be complex, potentially leading to rearrangements of the steroid's polycyclic structure, oxidation, or cleavage of functional groups. The degradation process can be influenced by various factors, including the intensity and wavelength of the light, the presence of oxygen, pH, and the solvent or formulation vehicle. nih.gov Studies on similar corticosteroids have shown that photodegradation can proceed via the generation of reactive oxygen species that attack the steroid molecule. nih.gov

Thermal Degradation Elevated temperatures can accelerate the degradation of this compound, primarily by increasing the rate of hydrolytic cleavage and other decomposition reactions. scirp.org Stability testing under thermal stress is a standard method to predict the long-term stability of the compound.

Molecular Pharmacology and Biochemical Mechanisms Research Focus

Glucocorticoid Receptor (GR) Interactions

The initiation of Diflorasone (B526067) 17-propionate's activity is its binding to the cytosolic Glucocorticoid Receptor (GR). targetmol.com This interaction is characterized by high affinity and specificity, which are crucial determinants of its potency as a corticosteroid.

The efficacy of a corticosteroid is closely linked to its binding affinity for the glucocorticoid receptor. While specific kinetic studies for Diflorasone 17-propionate are not extensively detailed in publicly available research, its classification as a potent glucocorticoid suggests a high binding affinity. The relative binding affinity (RBA) of various glucocorticoids has been a subject of extensive research, providing a framework for comparing their potencies. Higher GR binding affinity is generally associated with increased topical potency. dovepress.com

Interactive Data Table: Relative Binding Affinity of Various Corticosteroids

| Corticosteroid | Relative Binding Affinity (RBA)* |

|---|---|

| Dexamethasone | 100 |

| Budesonide | 935 |

| Fluticasone (B1203827) Propionate (B1217596) | 1775 |

| Mometasone (B142194) Furoate | 2100 |

| Fluticasone Furoate | 2989 |

*Relative to Dexamethasone = 100. Data compiled from multiple sources for comparative purposes. researchgate.net

The binding kinetics, including the rates of association and dissociation of the ligand-receptor complex, also play a critical role. A faster association rate and a slower dissociation rate contribute to a more stable and prolonged activation of the GR, enhancing the drug's anti-inflammatory effects. nih.gov For instance, studies on fluticasone propionate have demonstrated that a high association rate constant and a low dissociation rate constant result in a long half-life of the steroid-receptor complex. nih.govwindows.net

Upon binding of an agonist like this compound, the glucocorticoid receptor undergoes a significant conformational change. frontiersin.org This transformation is essential for its subsequent nuclear translocation and interaction with other proteins. The unliganded GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins. youtube.com Ligand binding triggers the dissociation of these chaperone proteins, exposing a nuclear localization signal on the GR. frontiersin.org

The specific conformation adopted by the GR upon ligand binding is crucial for its interaction with co-regulator proteins, which can be either co-activators or co-repressors. escholarship.orgoup.com The ligand-induced conformation of the GR's ligand-binding domain (LBD) determines which co-regulators are recruited, thereby influencing the transcriptional activity of the receptor. nih.govnih.gov The dynamic interplay between the ligand, the receptor's conformation, and the recruitment of co-regulators allows for a fine-tuned and specific cellular response. nih.gov

As a glucocorticoid receptor agonist, this compound activates the receptor to modulate gene expression. nih.govguidetopharmacology.org The agonistic activity of glucocorticoids is primarily mediated through two main mechanisms: transactivation and transrepression. pnas.orgnih.gov

Transactivation involves the GR homodimer binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This binding typically leads to the upregulation of anti-inflammatory genes. targetmol.com However, transactivation is also associated with some of the metabolic side effects of glucocorticoids. pnas.org

Transrepression , on the other hand, is generally considered to be the primary mechanism for the anti-inflammatory effects of glucocorticoids. nih.gov In this process, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov By preventing these transcription factors from binding to their respective DNA response elements, the GR effectively downregulates the expression of pro-inflammatory genes, including cytokines and chemokines. researchgate.net The ability of a glucocorticoid to preferentially induce transrepression over transactivation is a key area of research in the development of safer anti-inflammatory drugs. nih.gov

Downstream Molecular Signaling Pathways

The activation of the glucocorticoid receptor by this compound initiates a series of downstream molecular events that collectively suppress inflammation. These pathways involve the modulation of gene expression and the inhibition of key enzymes in the inflammatory cascade.

A cornerstone of the anti-inflammatory action of glucocorticoids is their ability to upregulate the synthesis of anti-inflammatory proteins. nih.gov One of the most well-characterized of these is lipocortin-1 (also known as annexin-1). nih.govdroracle.ai The activated GR, upon translocation to the nucleus, binds to GREs in the promoter region of the lipocortin-1 gene, thereby increasing its transcription and subsequent protein synthesis. medex.com.bd

Lipocortins play a crucial role in mediating the anti-inflammatory effects of glucocorticoids. nih.gov These proteins are key inhibitors of phospholipase A2, a critical enzyme in the inflammatory pathway. nih.gov By inducing the synthesis of lipocortins, this compound effectively enhances the cellular machinery for dampening inflammatory responses.

The inhibition of phospholipase A2 (PLA2) is a pivotal downstream effect of this compound. drugbank.com PLA2 is the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. mdpi.com Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. mdpi.com

The induction of lipocortin-1 by glucocorticoids leads to the inhibition of PLA2 activity. droracle.aimedex.com.bd Lipocortin-1 is thought to exert its inhibitory effect by binding to and sequestering the phospholipid substrate, thereby preventing its access to PLA2. dntb.gov.ua This ultimately leads to a reduction in the availability of arachidonic acid. nih.gov By inhibiting the release of arachidonic acid, this compound effectively curtails the production of potent inflammatory mediators, thereby reducing vasodilation, edema, and other hallmarks of inflammation. nih.govcapes.gov.br

Influence on Cytokine Production and Release in Cellular Models

A primary mechanism by which corticosteroids suppress inflammation is by inhibiting the production and release of pro-inflammatory cytokines. Research on the closely related compound, diflorasone diacetate, demonstrates its capacity to reduce the expression of key cytokines that orchestrate inflammatory responses. patsnap.com In various cellular models, diflorasone diacetate has been shown to downregulate the transcription of genes encoding for interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.comnih.gov

This inhibition is primarily achieved through the activated Glucocorticoid Receptor (GR). After binding to diflorasone, the GR complex translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov This process, known as transrepression, is a key component of the anti-inflammatory effects of glucocorticoids. By tethering to these transcription factors, the GR-diflorasone complex prevents them from binding to their respective DNA response elements, thereby halting the transcription of target genes, including those for IL-1, IL-6, and TNF-α. patsnap.comtargetmol.com

Cellular Mechanisms Affecting Inflammatory Cell Activity (e.g., lymphocytes, macrophages, eosinophils)

This compound modulates the activity of several key inflammatory cells. Its effects extend to inhibiting the recruitment and activation of lymphocytes, macrophages, and eosinophils at the site of inflammation. patsnap.com

Lymphocytes and Macrophages: Diflorasone diacetate has been shown to inhibit the chemotaxis and activation of these cells, which minimizes the cellular infiltration that is characteristic of many inflammatory skin conditions. patsnap.com By suppressing the production of cytokines and other signaling molecules, diflorasone reduces the signals that attract these immune cells and limits their pro-inflammatory functions.

Eosinophils: Corticosteroids are known to reduce eosinophil survival. nih.gov While specific studies on diflorasone are limited, the mechanism for other potent corticosteroids like mometasone involves inhibiting the secretion of survival-promoting cytokines, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), from epithelial cells and inducing apoptosis in eosinophils. nih.gov

Investigation of Lysosomal Membrane Stabilization

A further cellular mechanism attributed to potent corticosteroids like diflorasone diacetate is the stabilization of lysosomal membranes. patsnap.com Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm, can cause significant cellular and tissue damage, thereby perpetuating inflammation. By stabilizing the lysosomal membrane, diflorasone is thought to reduce the release of these lytic enzymes, thus protecting the tissue from this component of the inflammatory cascade. patsnap.com While this mechanism is frequently cited for corticosteroids, specific in vitro studies quantifying this effect for this compound are not extensively detailed in the available literature.

Comparative Molecular Activity in In Vitro or Non-Human In Vivo Research Models

The potency of a topical corticosteroid is a function of its molecular structure, which dictates its receptor binding affinity and subsequent cellular activity.

Comparison with Other Corticosteroid Scaffolds and Derivatives

The relative potency of corticosteroids can be assessed using various laboratory methods, including vasoconstrictor assays, which serve as a surrogate for anti-inflammatory efficacy. In such assays performed on healthy volunteers, diflorasone diacetate demonstrated greater potency than several other high-potency corticosteroids. nih.gov

Table 1: Comparative Potency of Diflorasone Diacetate in Vasoconstrictor Assays. nih.gov

This higher potency in a functional assay suggests a highly efficient interaction at the molecular level, likely involving greater affinity for the glucocorticoid receptor or more effective downstream signaling compared to these reference compounds. nih.gov

Differential Receptor Activation Profiles

As a glucocorticoid receptor agonist, diflorasone's mechanism involves binding to the cytoplasmic GR, which then translocates to the nucleus. targetmol.comguidetopharmacology.org There, the ligand-receptor complex modulates gene expression through two primary mechanisms:

Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1) and dual specificity phosphatase 1 (DUSP1). nih.gov

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating the expression of inflammatory genes (e.g., cytokines, chemokines). nih.govnih.gov

Furthermore, research on other corticosteroids, such as betamethasone (B1666872) esters, has revealed that the nature of the ester group can lead to species-specific differences in the balance between transactivation and transrepression activities, without necessarily changing the receptor binding affinity. nih.gov This suggests that the molecular profile of a corticosteroid is complex, and its ultimate biological effect is a result of a distinct receptor activation profile that can differ from other derivatives. nih.gov

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Molecular Recognition and Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of corticosteroids. The steroid nucleus contains multiple asymmetric carbon atoms, leading to a large number of possible optical isomers. slideshare.net However, only specific stereoisomers exhibit the desired pharmacological effects, highlighting the high degree of stereoselectivity of the glucocorticoid receptor.

Role of Fluorination on Receptor Binding and Potency

The introduction of fluorine atoms into the corticosteroid structure is a key strategy for enhancing potency and modifying receptor binding affinity. Diflorasone (B526067) 17-propionate possesses two fluorine atoms, at the C6α and C9α positions, which significantly contribute to its high potency.

The strong electronegativity of fluorine alters the electronic distribution within the steroid molecule. This modification can enhance the acidity of nearby protons, such as the hydroxyl group at C11, leading to stronger hydrogen bonding interactions with the glucocorticoid receptor. Furthermore, fluorine's ability to increase the lipophilicity of a molecule can improve its hydrophobic interactions with the receptor binding site. benthamscience.com The introduction of a single fluorine atom into a corticosteroid has been shown to increase its potency significantly, in some cases by as much as tenfold. nih.gov

Table 1: Effects of Fluorination on Corticosteroid Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Potency | Generally Increased | Altered electronic properties, enhanced receptor interactions. nih.gov |

| Receptor Binding | Can be increased or decreased | Depends on the position and context of substitution. nih.gov |

| Lipophilicity | Increased | Affects hydrophobic interactions with the receptor. benthamscience.com |

| Metabolic Stability | Generally Increased | C-F bond is strong and resistant to metabolic cleavage. |

Influence of Esterification at C17 and C21 Positions on Molecular Activity

Esterification at the C17 and C21 positions of the steroid backbone is a common chemical modification used to modulate the pharmacokinetic and pharmacodynamic properties of corticosteroids. In Diflorasone 17-propionate, the hydroxyl group at the C17 position is esterified to form a propionate (B1217596) ester.

Table 2: Impact of Esterification on Corticosteroid Characteristics

| Position | Modification | Primary Influence |

|---|---|---|

| C17 | Propionate Ester | Lipophilicity, molecular flexibility, receptor interaction. nih.gov |

| C21 | Acetate (B1210297) Ester (in related compounds) | Bioavailability, rate of activation, duration of action. nih.gov |

Computational Chemistry and In Silico Approaches to SAR

Computational methods are invaluable tools for elucidating the structure-activity relationships of drugs like this compound. These in silico techniques provide insights into molecular interactions that are difficult to observe experimentally.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.gov For this compound, docking simulations can predict how it fits into the binding site of the glucocorticoid receptor, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. mdpi.com This method helps to rationalize the observed biological activity on a molecular level.

Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the binding stability, revealing how the ligand and protein adapt to each other and confirming the stability of the interactions predicted by docking. nih.govbiotechrep.ir These simulations are crucial for understanding the flexibility of the complex and the energetic factors that govern the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org In the context of corticosteroids, QSAR models relate physicochemical properties or calculated molecular descriptors to their receptor binding affinity or anti-inflammatory potency. nih.govnih.gov

These models are built by analyzing a dataset of steroids with known activities. Descriptors used in these models can include parameters related to electronic properties (e.g., atomic charges), steric effects (e.g., molar refractivity), and lipophilicity (e.g., logP). nih.govkg.ac.rs Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, untested corticosteroid structures, thereby guiding the design of more potent and selective drug candidates. wikipedia.org Multi-target QSAR approaches have also been employed to simultaneously evaluate the binding affinities of steroids for different receptors, highlighting the importance of electronic and steric descriptors in determining binding affinity. benthamdirect.com

Table 3: Overview of Computational SAR Approaches

| Technique | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor. | Binding affinity scores, interaction types (e.g., H-bonds), preferred binding conformation. nih.gov |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-receptor complex, conformational changes, binding free energy. biotechrep.ir |

| QSAR | Correlates chemical structure with biological activity. | A mathematical equation to predict the activity of new compounds. wikipedia.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Prednisolone |

| Prednisolone acetate |

Advanced Analytical Research Methodologies

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental for separating Diflorasone (B526067) 17-propionate from its parent compound, other related substances, and degradation products. These high-resolution techniques provide the basis for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of corticosteroids, including Diflorasone 17-propionate. semanticscholar.org It offers high sensitivity and resolution for separating impurities within a drug substance. semanticscholar.org In the context of this compound, HPLC is essential for method development, impurity profiling, and stability testing of related active pharmaceutical ingredients like Diflorasone Acetate (B1210297). synthinkchemicals.com The metabolite profile of this compound itself has been specifically investigated using HPLC systems, often coupled with UV detection. biosynth.com

Reverse-phase HPLC is the most common modality for this class of compounds. While specific method parameters for this compound are proprietary, a typical setup can be inferred from methods developed for structurally similar corticosteroids.

Table 1: Illustrative HPLC Parameters for Corticosteroid Analysis

| Parameter | Typical Specification |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV Spectrophotometry (typically in the 235-245 nm range) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents typical parameters based on methodologies for related compounds and does not represent a specific validated method for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior performance through the use of smaller stationary phase particles (typically <2 µm). This results in markedly faster analysis times, improved resolution, and enhanced sensitivity, which is critical for detecting trace-level impurities. asianpubs.org

UPLC systems have been successfully employed in the impurity profiling of Halobetasol (B1672918) Propionate (B1217596), where this compound is a known related substance. semanticscholar.org The increased separation efficiency of UPLC allows for better resolution of closely related steroid impurities that might co-elute in a standard HPLC run. asianpubs.org For instance, a UPLC method developed for Fluticasone (B1203827) Propionate and its impurities utilized a C18 column with sub-2 µm particles and a flow rate of 0.250 mL/min, demonstrating the rapid and sensitive nature of the technique. asianpubs.org

Table 2: Comparison of HPLC and UPLC in Corticosteroid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | High | Very High |

| Analysis Time | Longer | Shorter (Faster) |

| Sensitivity | Good | Excellent |

| System Pressure | Lower | Higher |

| Application | Routine purity testing, quantification | Trace impurity profiling, high-throughput screening |

Spectroscopic and Spectrometric Characterization

Following separation by chromatography, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and quantification of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly specific molecular weight information and structural data. semanticscholar.org When coupled with a liquid chromatography system (LC-MS or LC-MS/MS), it allows for the highly sensitive and specific identification of compounds as they elute from the chromatographic column.

This technique is crucial for identifying unknown impurities and confirming the identity of known substances like this compound in complex mixtures. synthinkchemicals.com For example, LC-MS/MS was the chosen method for identifying the impurities of Halobetasol Propionate, which include this compound. semanticscholar.org The high sensitivity of modern MS instruments allows for the detection and characterization of impurities at very low levels. The development of an LC-MS/MS assay for a metabolite of Fluticasone Propionate demonstrated a limit of quantitation (LOQ) as low as 10.3 pg/mL, highlighting the technique's exceptional sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the complete structural elucidation of organic molecules. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. semanticscholar.org For a complex steroid structure like this compound, NMR is essential for unambiguously confirming its identity and stereochemistry.

Comprehensive characterization of related corticosteroids, such as Diflorasone diacetate, has been performed using a combination of ¹H, ¹³C, and ¹⁹F NMR. nih.gov Given that this compound contains two fluorine atoms, ¹⁹F NMR is particularly valuable. The analysis of fluorinated compounds by NMR can be complex due to large chemical shift ranges and long-range J-coupling interactions, but it provides invaluable data for confirming the fluorine substitution pattern. jeolusa.com Two-dimensional NMR experiments, such as COSY and HSQC, are also employed to establish the connectivity between different atoms within the molecule, solidifying the structural assignment. semanticscholar.org

UV-Visible Spectroscopy is a widely accessible and reliable technique used for the quantification of compounds that contain a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region. The steroidal A-ring with its conjugated double bond system in this compound serves as a strong chromophore, making this technique highly suitable for its analysis.

This method can be used in two primary ways:

As a standalone quantification method: A validated UV spectrophotometric method can be developed for the direct quantification of the bulk drug substance. For example, a method for the similar compound Clobetasol 17-Propionate was developed using ethanol as a solvent, with a maximum absorption (λmax) at 239 nm. indexcopernicus.comresearchgate.net The response was linear over a concentration range of 2 to 40 µg/ml. indexcopernicus.comresearchgate.net A similar method for Fluticasone Propionate found a λmax at 236 nm. researchgate.net

As a detector for HPLC/UPLC: This is the most common application in purity analysis. The UV detector measures the absorbance of the column eluent at a fixed wavelength (e.g., 239 nm), allowing for the quantification of this compound and any separated impurities based on the area of their chromatographic peaks. biosynth.comasianpubs.org

Table 3: Typical Validation Parameters for a UV Spectrophotometric Method (based on Clobetasol 17-Propionate)

| Validation Parameter | Result |

|---|---|

| Wavelength (λmax) | 239 nm |

| Linearity Range | 2 - 40 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.84 µg/mL |

| Limit of Quantification (LOQ) | ~2.55 µg/mL |

| Accuracy (% Recovery) | 99.1% - 101.4% |

Source: Data derived from validated methods for the structurally related compound Clobetasol 17-Propionate. indexcopernicus.comresearchgate.net

Crystallographic and Solid-State Analysis for Polymorphism and Structure Determination

The solid-state properties of an active pharmaceutical ingredient (API) like this compound can significantly influence its stability, solubility, and bioavailability. The same compound can exist in different crystal forms, a phenomenon known as polymorphism. Each polymorph, despite having the same chemical composition, possesses a unique internal crystal lattice and, consequently, different physicochemical properties. Therefore, comprehensive solid-state characterization is a critical aspect of pharmaceutical research.

X-ray Crystallography is a powerful technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline compound. In this method, a crystal of the substance is exposed to an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the angles and intensities of this diffraction pattern, a detailed model of the electron density within the crystal can be constructed. This electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous structural elucidation of the this compound molecule.

Solid-state analysis extends beyond single-crystal X-ray diffraction to include techniques like X-Ray Powder Diffraction (XRPD), which is highly effective for identifying different polymorphic forms. Each crystalline form produces a unique XRPD pattern, which serves as a fingerprint for that specific polymorph. For instance, studies on the related corticosteroid Prednisolone have identified two anhydrous polymorphic forms (Form I and Form II) and a sesquihydrate form, each with distinct crystallographic and thermal properties.

Other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are also employed to study polymorphism. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of melting points, phase transitions, and other thermal events that can differentiate between polymorphs. Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also detect differences in the vibrational modes of molecules within different crystal lattices, complementing the data from diffraction and thermal analysis.

The potential for polymorphism in this compound necessitates a thorough screening and characterization process in research to identify the most stable form and to understand any potential phase transformations under different environmental conditions.

Method Development and Validation for Research Applications

For the quantitative analysis of this compound in research samples, it is essential to develop and validate specific and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its selectivity, sensitivity, and precision. The development and validation of such methods are guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH), to ensure the integrity of the generated data.

A typical Reversed-Phase HPLC (RP-HPLC) method for a corticosteroid involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of aqueous and organic solvents, such as acetonitrile and water. Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The goal of method development is to optimize the chromatographic conditions to achieve a good separation of the analyte from any potential interfering substances.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics.

Specificity, or selectivity, is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for the analyte is well-resolved from other peaks in the chromatogram.

This is often achieved by analyzing a blank sample (matrix without the analyte), a sample of pure this compound, and a sample spiked with known related substances or impurities. The method's ability to separate the main component from its structurally similar compounds is a key indicator of its specificity. For example, a validation study for an HPLC method for Prednisolone demonstrated specificity by achieving baseline separation of the main drug from its known impurities.

Forced degradation studies are also a crucial part of specificity testing. In these studies, a sample of this compound would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The analytical method must be able to separate the intact drug from the various degradation products formed, thus proving its stability-indicating capability.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD). Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day precision): This is the precision of the method over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate analyses at 100% of the test concentration or a minimum of nine determinations over the specified range (e.g., three concentrations with three replicates each).

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. This is typically reported as the percent recovery. Accuracy studies are usually performed by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

The following tables provide illustrative examples of the type of data that would be generated during the validation of an HPLC method for a corticosteroid, based on published methods for related compounds.

Table 1: Illustrative Precision Data for an HPLC Assay

| Precision Level | Number of Determinations | Concentration | Mean Assay (%) | % RSD |

| Repeatability | 6 | 100% | 99.8 | 0.5 |

| Intermediate Precision (Day 1) | 6 | 100% | 99.5 | 0.7 |

| Intermediate Precision (Day 2) | 6 | 100% | 100.2 | 0.6 |

Table 2: Illustrative Accuracy Data for an HPLC Assay

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80.0 | 79.5 | 99.4 |

| 100% | 100.0 | 100.3 | 100.3 |

| 120% | 120.0 | 121.0 | 100.8 |

These validation parameters ensure that the analytical method for this compound is reliable for its intended research applications, providing confidence in the accuracy and precision of the experimental results.

Pharmacokinetic and Pharmacodynamic Research Principles Non Clinical and Mechanistic Focus

Metabolic Fate and Pathways in Research Models (e.g., in vitro enzymatic studies, animal models)

The metabolic journey of Diflorasone (B526067) 17-propionate, a potent fluorinated corticosteroid, involves a series of biotransformation reactions primarily aimed at increasing its water solubility to facilitate excretion. While specific studies on Diflorasone 17-propionate are limited, the metabolic pathways can be largely inferred from research on related corticosteroids, particularly those with ester moieties. drugs.comdrugbank.com

Upon systemic absorption, topically applied corticosteroids like diflorasone are primarily metabolized in the liver. drugs.comdrugbank.com The resulting metabolites are then excreted by the kidneys, with a smaller portion eliminated via the bile. drugs.com

The biotransformation of esterified corticosteroids is a multi-step process involving various enzymes.

Hydrolysis: The initial and a crucial step in the metabolism of this compound is the hydrolysis of its 17-propionate ester group. This reaction is catalyzed by carboxylesterases, a family of enzymes abundant in the liver and also present in the skin. nih.govamericanpharmaceuticalreview.com This enzymatic cleavage yields the active parent molecule, diflorasone, and propionic acid.

Enzymatic Studies: In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of similar corticosteroids. For instance, research on fluticasone (B1203827) propionate (B1217596), another corticosteroid with a propionate ester, has demonstrated that while esterases are involved, the cytochrome P450 (CYP) enzyme system, specifically CYP3A enzymes, also plays a significant role in its metabolism. nih.govnih.gov It is plausible that CYP3A enzymes could also be involved in the further metabolism of the diflorasone molecule after the initial hydrolysis.

Animal Models: Studies in laboratory animals have been crucial for understanding the teratogenic potential of diflorasone diacetate, a related compound, but detailed metabolic profiles from these studies are not extensively published. fda.govdrugs.com However, animal models are essential for identifying metabolites formed in vivo and understanding species-specific differences in metabolism.

Identified and Potential Metabolites: While specific metabolites for this compound are not detailed in publicly available literature, based on the metabolism of other fluorinated corticosteroids, potential metabolic transformations could include:

Hydroxylation: Addition of hydroxyl (-OH) groups to the steroid nucleus.

Oxidation: Conversion of hydroxyl groups to keto groups.

Reduction: Conversion of keto groups to hydroxyl groups.

Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

The table below summarizes the key enzymes and potential metabolic reactions involved in the biotransformation of this compound, based on data from related compounds.

| Enzyme Family | Potential Role in this compound Metabolism | Location | Resulting Transformation |

| Carboxylesterases | Hydrolysis of the 17-propionate ester bond | Liver, Skin | Formation of Diflorasone and Propionic Acid |

| Cytochrome P450 (CYP3A) | Further metabolism of the diflorasone steroid core | Liver | Hydroxylation, Oxidation |

| Hydroxysteroid Dehydrogenases | Interconversion of hydroxyl and keto groups on the steroid nucleus | Kidney, Liver | Oxidation, Reduction |

| UDP-Glucuronosyltransferases (UGTs) | Conjugation of metabolites with glucuronic acid | Liver | Increased water solubility for excretion |

| Sulfotransferases (SULTs) | Conjugation of metabolites with sulfate | Liver | Increased water solubility for excretion |

This table is based on inferred metabolic pathways from related corticosteroid compounds.

The hydrolysis of this compound releases a molecule of propionic acid. Propionic acid is a naturally occurring short-chain fatty acid that is readily metabolized by the body. It enters the Krebs cycle after being converted to propionyl-CoA and subsequently to succinyl-CoA. This is a well-established metabolic pathway and the contribution from the therapeutic use of this compound is not expected to be significant.

Mechanistic Studies of Distribution and Elimination in Research Systems

The distribution and elimination of topically applied corticosteroids are influenced by several factors, including the physicochemical properties of the drug, the vehicle in which it is formulated, and the integrity of the skin barrier. drugs.com

Distribution: After percutaneous absorption, this compound, like other corticosteroids, binds to plasma proteins to varying degrees. drugbank.com The extent of protein binding can influence the volume of distribution and the amount of free, pharmacologically active drug available to target tissues. The lipophilic nature of corticosteroids allows them to distribute into various tissues.

Elimination: The primary route of elimination for systemically absorbed corticosteroids and their metabolites is through the kidneys into the urine. drugs.comdrugbank.com A smaller fraction may be excreted in the bile. The rate of elimination is dependent on the metabolic clearance, which is primarily a function of liver enzyme activity.

Research on other fluorinated corticosteroids has shown that they can undergo considerable defluorination, which might be a metabolic pathway for this compound as well, although this can also lead to the formation of potentially reactive metabolites. nih.gov

The following table outlines the key pharmacokinetic parameters and their determinants for topical corticosteroids like this compound.

| Pharmacokinetic Parameter | Description | Key Influencing Factors in Research Models |

| Absorption | The process by which the drug moves from the site of application into the systemic circulation. | Vehicle formulation, skin integrity, use of occlusive dressings, anatomical site of application. drugs.comfda.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Plasma protein binding, tissue permeability, lipophilicity of the compound. drugbank.com |

| Metabolism | The chemical alteration of the drug by the body. | Liver enzyme activity (Carboxylesterases, CYP enzymes), species-specific metabolic pathways. nih.govamericanpharmaceuticalreview.com |

| Excretion | The removal of the drug and its metabolites from the body. | Renal clearance, biliary excretion. drugs.comdrugbank.com |

This table provides a general overview based on the pharmacokinetic principles of topical corticosteroids.

Future Directions in Diflorasone 17 Propionate Research

Exploration of Novel Molecular Targets Beyond the Glucocorticoid Receptor

While the primary mechanism of action for corticosteroids is mediated through the intracellular glucocorticoid receptor (GR), emerging evidence suggests a more complex signaling landscape. nih.gov Future research on Diflorasone (B526067) 17-propionate should prioritize the exploration of molecular targets beyond the classical GR to fully understand its biological effects.

Non-Genomic Pathways: Glucocorticoids can elicit rapid biological responses that occur within seconds to minutes, a timeframe too short to be explained by genomic transcription and protein synthesis. frontiersin.orgnih.gov These non-genomic effects are thought to be initiated by interactions with membrane-bound glucocorticoid receptors (mGRs) or through direct, GR-independent physicochemical interactions with cellular membranes. frontiersin.orgnih.govfrontiersin.org Investigating whether Diflorasone 17-propionate activates these rapid signaling cascades could reveal novel mechanisms for its potent anti-inflammatory effects. Research could focus on its ability to modulate intracellular signaling pathways, such as those involving MAP kinases or PI3K, independent of gene regulation. nih.govasm.org

Crosstalk with Other Transcription Factors: The GR is known to interact with other key transcription factors, such as activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which are central regulators of inflammation. atsjournals.orgmhmedical.com This interaction, often referred to as transrepression, does not always require direct GR binding to DNA. atsjournals.org Future studies should aim to characterize the specific protein-protein interactions between the this compound-activated GR and these inflammatory factors. Elucidating the precise nature of this crosstalk could explain the compound's high potency and potentially lead to the design of derivatives with more selective anti-inflammatory action.

Interaction with Other Receptors: There is growing interest in how glucocorticoids may affect other receptor systems. For instance, both the glucocorticoid and mineralocorticoid receptors (MR) are potential targets for various compounds. nih.govtaylorandfrancis.com Given the structural similarities between these receptors, investigating the binding affinity and functional activity of this compound at the MR is a logical next step. Understanding its selectivity profile is crucial for a complete picture of its pharmacological actions.

| Target Class | Specific Example | Potential Effect | Research Focus |

|---|---|---|---|

| Membrane Receptors | Membrane-Bound Glucocorticoid Receptor (mGR) | Rapid, non-genomic anti-inflammatory signaling | Characterize binding affinity and activation of downstream kinase cascades. |

| Transcription Factors | NF-κB, AP-1 | Inhibition of pro-inflammatory gene expression (Transrepression) | Analyze protein-protein interaction dynamics and impact on inflammatory pathways. |

| Other Nuclear Receptors | Mineralocorticoid Receptor (MR) | Potential for off-target effects or synergistic activity | Determine binding selectivity and functional consequences of MR interaction. |

| Signaling Kinases | PI3K, MAPKs | Modulation of cellular processes like apoptosis and inflammation | Investigate GR-independent effects on kinase activity. |

Development of Advanced Chemical Probes for Cellular Studies

To dissect the subcellular journey and molecular interactions of this compound, the development of advanced chemical probes is essential. These tools can help visualize and quantify the compound's behavior within living cells, providing insights that are unattainable with conventional methods. nih.govuwec.edu

Chemical probes are created by modifying the parent molecule—in this case, this compound—to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, without significantly altering its biological activity. nih.gov

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can use fluorescence microscopy to track its localization in real-time. nih.govmdpi.comuq.edu.au This would allow for the direct visualization of its entry into cells, translocation to the nucleus, and potential association with other cellular compartments. Designing probes based on mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET) could enable the creation of "smart" probes that fluoresce only upon binding to the GR, providing a powerful tool for studying receptor engagement. nih.gov

Affinity-Based Probes: Incorporating a biotin tag would enable the use of affinity purification techniques. After treating cells with a biotinylated this compound probe, researchers could isolate the GR-probe complex along with any interacting proteins. Subsequent analysis by mass spectrometry could then identify the complete interactome of the activated receptor, revealing novel coregulators or binding partners.

The development of such probes will be instrumental in answering key questions about the compound's pharmacodynamics at a cellular level.

Integration with Systems Biology and Computational Modeling for Mechanistic Insights

The biological response to corticosteroids is not the result of a single molecular interaction but rather a complex network of events. Systems biology and computational modeling offer powerful frameworks to integrate diverse, large-scale datasets (e.g., genomics, transcriptomics, proteomics) and simulate the effects of drugs like this compound on cellular networks. plos.orgnih.gov

Quantitative Systems Pharmacology (QSP): QSP models integrate drug pharmacokinetics with the biological pathways they modulate. medrxiv.orgnih.govfrontiersin.org A QSP model for this compound could simulate its absorption, distribution, and binding to GR, and connect these parameters to downstream changes in gene expression and inflammatory mediator production. labcorp.compage-meeting.org Such models can help predict the compound's efficacy and identify key biomarkers of response. For instance, a QSP model could be used to simulate the differential effects of the drug in various skin cell types, providing insights into its therapeutic window.

Computational Modeling of GR Signaling: Computational models of the GR signaling network can be built to simulate the complex interplay between the receptor, its coregulators, and its target genes. plos.org By inputting transcriptomic data from cells treated with this compound, these models can generate predictions about how the signaling network is altered. nih.govnih.gov This approach can help identify critical nodes in the network that are responsible for both the therapeutic effects and potential side effects, and could uncover mechanisms of corticosteroid resistance. plos.org In silico analysis using sequence alignment and molecular docking can also predict how the compound interacts with the GR of different species or with mutant forms of the receptor. oup.com

Potential for Scaffold Modification in Chemical Biology Research

The steroid nucleus is a privileged scaffold in medicinal chemistry, amenable to chemical modification to alter its biological properties. mdpi.comnyu.edu For this compound, modifying its core structure serves as a powerful strategy in chemical biology to probe its function and develop novel research tools or therapeutics.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold—for example, by altering the substituents at various positions on the steroid rings—can help delineate which chemical features are critical for its high potency. This approach can identify the functional groups responsible for its affinity to the GR and its ability to induce the conformational changes necessary for receptor activity.

Enzymatic and Chemoenzymatic Modifications: Recent advances in biocatalysis allow for highly specific and selective modifications of steroid scaffolds that are difficult to achieve with traditional chemistry. rsc.orgnih.govnih.gov Enzymes like P450 monooxygenases can be used to introduce hydroxyl groups at specific positions, while other enzymes can perform reductions or cascade reactions. rsc.orgacs.orgeurekaselect.com Applying these techniques to the this compound scaffold could generate a library of novel derivatives. nih.govresearchgate.net These new molecules could be screened for unique activity profiles, such as selective GR agonists or antagonists, which dissociate the anti-inflammatory effects from metabolic side effects. nih.gov

| Modification Strategy | Description | Potential Application in Chemical Biology |

|---|---|---|

| Systematic Chemical Synthesis | Altering functional groups (e.g., esters, halogens) at various positions on the steroid core. | Define structure-activity relationships (SAR); probe the ligand-binding pocket of the GR. |

| Enzymatic Hydroxylation | Using enzymes like P450s to add hydroxyl (-OH) groups with high regioselectivity. | Create novel derivatives with altered solubility, metabolism, or biological activity. |

| Biocatalytic Reductions/Oxidations | Employing enzymes to selectively reduce ketones or oxidize alcohols on the scaffold. | Generate metabolites or analogs to study metabolic pathways and develop "soft" steroids. |

| Attachment of Reporter Tags | Covalently linking fluorescent dyes or affinity tags (e.g., biotin) to the scaffold. | Develop chemical probes for cellular imaging and protein interaction studies (see Section 7.2). |

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Diflorasone 17-propionate in complex matrices like cosmetic formulations?

- Methodological Answer : The China NMPA's BJH 202402 method outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) protocol for qualitative and quantitative analysis. Key steps include:

- Sample Preparation : Homogenization of cosmetic matrices (e.g., creams, gels) using solvent extraction (methanol or acetonitrile).

- Chromatographic Conditions : Isocratic elution with a C18 column and UV detection at 240 nm.

- Validation Parameters : Limits of detection (LOD: 0.5 ppm) and quantification (LOQ: 1.5 ppm), precision (RSD < 5%), and recovery rates (85–110%) .

- Table :

| Parameter | Value/Range |

|---|---|

| LOD | 0.5 ppm |

| LOQ | 1.5 ppm |

| Precision (RSD) | <5% |

| Recovery Rate | 85–110% |

Q. What is the molecular basis for this compound’s glucocorticoid receptor (GR) selectivity?

- Methodological Answer : Competitive binding assays using radiolabeled dexamethasone or cortisol are critical. Structural analogs like Beclomethasone 17-propionate (GR agonist, Ki < 1 nM) provide comparative insights. The 17-propionate ester enhances lipophilicity and receptor-binding stability compared to non-esterified analogs .

Q. Which physicochemical properties of this compound influence its formulation stability?

- Methodological Answer : Key properties include:

- Thermal Stability : Boiling point (540.6°C) and flash point (180.9°C) guide storage conditions.

- Lipophilicity : LogP values (estimated via HPLC retention times) correlate with skin permeability.

- Hygroscopicity : Low water solubility necessitates emulsifiers in topical formulations .

Advanced Research Questions

Q. How should forced degradation studies be designed to assess this compound’s stability under stress conditions?

- Methodological Answer : Follow ICH Q1A guidelines with modifications:

- Stressors : Acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), photolytic (ICH Q1B), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use RP-HPLC with photodiode array detection to track degradation products. Clobetasol 17-propionate stability studies demonstrated >90% recovery under methanol and propylene glycol stress .

- Recommendation : Include mass spectrometry (LC-MS) for structural elucidation of degradation byproducts.

Q. How can researchers resolve contradictions in interspecies potency data for this compound?

- Methodological Answer : Address species-specific metabolic differences using:

- In Vitro Models : Human vs. rodent hepatocyte metabolism assays.

- Receptor Affinity Studies : Compare GR binding kinetics across species (e.g., clobetasol 17-propionate showed 2–10x higher thymolytic activity in mice vs. rats) .

- Data Interpretation : Normalize potency metrics to receptor density (e.g., fmol/mg protein) and use allometric scaling for in vivo extrapolation.

Q. What methodological considerations are critical when comparing the anti-inflammatory efficacy of this compound to structural analogs?

- Methodological Answer :

- Controlled Trials : Use bilateral lesion models (e.g., psoriasis/eczema) with vehicle and active comparators (e.g., betamethasone 17-valerate).

- Potency Metrics : Blanching tests for bioavailability and vasoconstrictor assays (e.g., clobetasol 17-propionate was 6x more potent than betamethasone 17-valerate) .

- Statistical Power : Ensure cohort sizes ≥50 per group to detect 20% efficacy differences (α=0.05, β=0.2).

Tables for Reference

Table 1 : Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₂O₅ |

| Molecular Weight | 400.51 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 540.6°C at 760 mmHg |

| Refractive Index | 1.566 |

Table 2 : Key Pharmacological Comparisons of Corticosteroids

| Compound | Relative Potency (vs. Betamethasone) |

|---|---|

| Clobetasol 17-propionate | 6x |

| This compound* | Data pending (extrapolated) |

| Beclomethasone 17-propionate | 2x (GR affinity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.